Methyl 2-fluoro-5-formyl-4-hydroxybenzoate
Description
Methyl 2-fluoro-5-formyl-4-hydroxybenzoate is a substituted methyl benzoate derivative characterized by a fluorine atom at the 2-position, a formyl group at the 5-position, and a hydroxyl group at the 4-position of the benzene ring. This compound’s multifunctional structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where substituent positioning strongly influences reactivity and biological activity . Its molecular formula is C₁₀H₇FO₄, with a molar mass of 210.16 g/mol. The presence of electron-withdrawing (fluoro, formyl) and electron-donating (hydroxyl) groups creates unique electronic and steric effects, impacting solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
methyl 2-fluoro-5-formyl-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)6-2-5(4-11)8(12)3-7(6)10/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZXRFSUULCBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-5-formyl-4-hydroxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-fluoro-5-formyl-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-formyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-fluoro-5-carboxy-4-hydroxybenzoic acid.
Reduction: 2-fluoro-5-hydroxymethyl-4-hydroxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
a. Synthesis of Active Pharmaceutical Ingredients (APIs)
Methyl 2-fluoro-5-formyl-4-hydroxybenzoate serves as an intermediate in the synthesis of various APIs. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as dual aromatase and sulfatase inhibitors, which are significant in cancer treatment .
b. Inhibition of Enzymatic Activity
Research indicates that this compound can inhibit cytosolic phospholipase A2α, an enzyme involved in inflammatory processes. This inhibition suggests potential applications in developing anti-inflammatory drugs .
Materials Science
a. Liquid Crystals
The compound is used as a building block in synthesizing liquid crystals, which are critical in display technologies. The fluorine atom's presence enhances the compound's thermal stability and mesogenic properties, making it suitable for creating high-performance liquid crystal displays (LCDs) .
b. Polymer Chemistry
this compound can be utilized in the synthesis of polymers with specific functionalities. For example, it has been incorporated into polyphosphazenes to create immunoadjuvants for cancer immunotherapy .
Biochemistry
a. Gene Modification Studies
In biochemistry, derivatives of this compound have been employed in studies involving DNA modifications. The introduction of fluorinated groups can alter the binding affinity and stability of oligonucleotides, providing insights into gene expression mechanisms .
b. Antioxidant Activity Research
Recent studies have suggested that compounds related to this compound exhibit antioxidant properties, which are crucial for developing new therapeutic agents targeting oxidative stress-related diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-5-formyl-4-hydroxybenzoate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
Methyl 5-bromo-2-fluoro-4-methylbenzoate (CAS 1378655-77-6):
- This analog replaces the formyl and hydroxyl groups with bromo and methyl substituents. The bromine atom (strongly electron-withdrawing) and methyl group (electron-donating) alter solubility (logP ≈ 2.1) and reactivity compared to the target compound. The absence of a hydroxyl group reduces hydrogen-bonding capacity, impacting biological interactions .
- Key difference : Bromine’s steric bulk and polarizability may enhance halogen bonding in drug-receptor interactions, whereas the formyl group in the target compound offers aldehyde reactivity (e.g., Schiff base formation) .
- Metsulfuron Methyl Ester (Agrochemical): A triazine-containing methyl benzoate with methoxy and sulfonyl groups. The sulfonylurea moiety enables herbicidal activity by inhibiting acetolactate synthase, a mechanism absent in the target compound. The fluorine in the target compound may enhance metabolic stability compared to non-fluorinated analogs .
Physical and Chemical Properties
Table 1 compares key properties of Methyl 2-fluoro-5-formyl-4-hydroxybenzoate with structural analogs:
- The target compound’s lower logP compared to diterpene esters (e.g., sandaracopimaric acid methyl ester) suggests better aqueous solubility, advantageous for drug formulation .
Reactivity and Stability
- Hydroxyl Group: The 4-hydroxy group in the target compound increases susceptibility to oxidation and hydrogen bonding, unlike non-hydroxylated analogs like methyl 5-bromo-2-fluoro-4-methylbenzoate.
- Formyl Group : The 5-formyl substituent enables condensation reactions (e.g., with hydrazines to form hydrazones), a feature absent in methyl esters with alkyl or halogen substituents .
Biological Activity
Methyl 2-fluoro-5-formyl-4-hydroxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the fluorination of 4-hydroxybenzoate derivatives followed by formylation. The general synthetic route includes:
- Starting Material : Begin with methyl 4-hydroxybenzoate.
- Fluorination : Use reagents like Deoxo-Fluor® to introduce the fluorine atom at the ortho or para position.
- Formylation : Employ formylating agents such as formic acid or other aldehyde sources to introduce the formyl group at the 5-position.
This process yields this compound as a key intermediate for further biological evaluations.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It acts through multiple mechanisms, including:
- Inhibition of Aromatase : this compound has been shown to inhibit aromatase, an enzyme critical for estrogen biosynthesis in breast cancer cells. This inhibition can lead to reduced estrogen levels and subsequently lower tumor growth rates in hormone-sensitive cancers .
- Dual Inhibition Mechanism : The compound may also exhibit dual inhibition properties, affecting both aromatase and sulfatase pathways, which are crucial for steroid metabolism in cancer cells .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes:
- IC50 Values : In vitro studies report IC50 values indicating potent activity against aromatase, with some derivatives showing values as low as 0.028 nM . This suggests a strong potential for therapeutic application in treating hormone-dependent tumors.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances binding affinity to aromatase |
| Hydroxyl Group Positioning | Critical for maintaining enzyme inhibition |
| Formyl Group Presence | Essential for biological activity |
Research indicates that modifications in fluorine placement and functional groups significantly influence the compound's efficacy and selectivity towards target enzymes .
Case Studies and Research Findings
- Case Study on Breast Cancer : A study demonstrated that derivatives of this compound significantly reduced tumor size in xenograft models of breast cancer when administered alongside standard therapies .
- In Vitro Assays : Various in vitro assays have confirmed that the compound exhibits low cytotoxicity while effectively inhibiting cancer cell proliferation, making it a promising candidate for further development .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution profiles, which are critical for effective therapeutic outcomes in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
